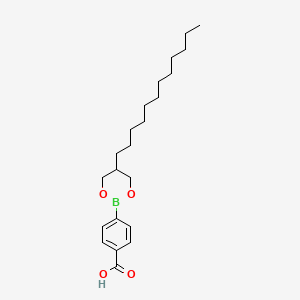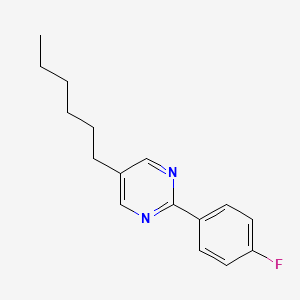
N-(5-Propyl-1,3,4-thiadiazol-2-yl)-2-butenediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Propyl-1,3,4-thiadiazol-2-yl)-2-butenediamide is a compound belonging to the class of 1,3,4-thiadiazoles, which are known for their broad-spectrum biological activities. These compounds have been widely applied in medicinal and agricultural fields due to their various applications, including antibacterial, antifungal, anticancer, and herbicidal activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Propyl-1,3,4-thiadiazol-2-yl)-2-butenediamide typically involves the reaction of 5-propyl-1,3,4-thiadiazole with appropriate amide-forming reagents under controlled conditions. The reaction conditions often include the use of solvents like chloroform or dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would include rigorous purification steps such as recrystallization and chromatography to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Propyl-1,3,4-thiadiazol-2-yl)-2-butenediamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Wissenschaftliche Forschungsanwendungen
N-(5-Propyl-1,3,4-thiadiazol-2-yl)-2-butenediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Used in the development of herbicides and pesticides.
Wirkmechanismus
The mechanism of action of N-(5-Propyl-1,3,4-thiadiazol-2-yl)-2-butenediamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes in bacteria, fungi, or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and organism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- N-(5-Propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
- N-(5-Propyl-1,3,4-thiadiazol-2-yl)formamide
- N-(5-Propyl-1,3,4-thiadiazol-2-yl)butanamide .
Uniqueness
N-(5-Propyl-1,3,4-thiadiazol-2-yl)-2-butenediamide is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Eigenschaften
| 104151-98-6 | |
Molekularformel |
C9H12N4O2S |
Molekulargewicht |
240.28 g/mol |
IUPAC-Name |
(E)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)but-2-enediamide |
InChI |
InChI=1S/C9H12N4O2S/c1-2-3-8-12-13-9(16-8)11-7(15)5-4-6(10)14/h4-5H,2-3H2,1H3,(H2,10,14)(H,11,13,15)/b5-4+ |
InChI-Schlüssel |
HCVQBBYDYDBGKQ-SNAWJCMRSA-N |
Isomerische SMILES |
CCCC1=NN=C(S1)NC(=O)/C=C/C(=O)N |
Kanonische SMILES |
CCCC1=NN=C(S1)NC(=O)C=CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)ethyl]piperidine-1-carbothioamide](/img/structure/B14337688.png)



